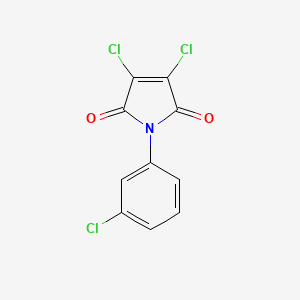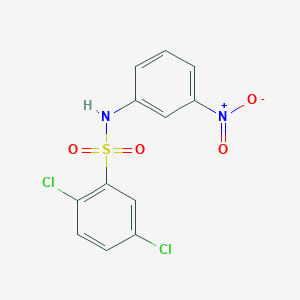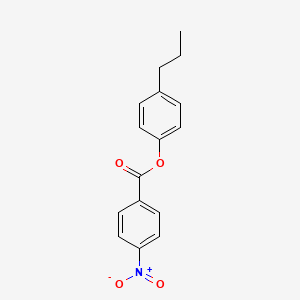
3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a chemical compound with specific molecular and crystal structures. It has been synthesized and studied for various chemical and physical properties, and its derivatives have been explored for different applications in materials science.
Synthesis Analysis
The synthesis of related pyrrole derivatives typically involves addition reactions or coupling reactions like the Suzuki coupling. These methods have been employed to produce compounds with similar structures, where palladium-catalysed aryl-aryl coupling reactions are common (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
Compounds with structures similar to 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione have been found to form orthorhombic or triclinic crystals. They usually consist of rigid rings connected by single bonds, which may exhibit intramolecular hydrogen bonding and specific conformational arrangements (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including addition reactions and coupling reactions, which are crucial for the synthesis of complex organic molecules. Their chemical properties are influenced by their molecular structure, especially the presence of halogen atoms and the pyrrole dione system.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are determined by the compound's molecular structure. For instance, compounds with pyrrole dione units often exhibit specific solubility characteristics in organic solvents and may form crystalline structures with distinct photophysical properties (Beyerlein & Tieke, 2000).
properties
IUPAC Name |
3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJZOHJBHQUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352562 |
Source


|
| Record name | 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione | |
CAS RN |
34281-49-7 |
Source


|
| Record name | 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657002.png)

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B5657011.png)

![3-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5657032.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5657050.png)


![N-(3-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657091.png)
![1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5657102.png)